

5-Fluoro-8-quinolinol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoro-8-quinolinol

Cat. No.: B1330089

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An In-Depth Technical Guide to 5-Fluoro-8-quinolinol

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Data

CAS Number: 387-97-3[1][2][3]

Molecular Formula: C₉H₆FNO

Molecular Weight: 163.15 g/mol [2]

This guide provides a comprehensive overview of **5-Fluoro-8-quinolinol**, a halogenated derivative of 8-hydroxyquinoline. This compound is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to the diverse biological activities exhibited by the 8-hydroxyquinoline scaffold. This document outlines key chemical data, plausible synthetic routes, experimental protocols for evaluating its biological activity, and a discussion of its potential mechanisms of action.

Table 1: Physicochemical Properties of 5-Fluoro-8-quinolinol

Property	Value	Reference
CAS Number	387-97-3	[1][2][3]
Molecular Formula	C ₉ H ₆ FNO	[2]
Molecular Weight	163.15 g/mol	[2]
Synonyms	5-Fluorooxine	

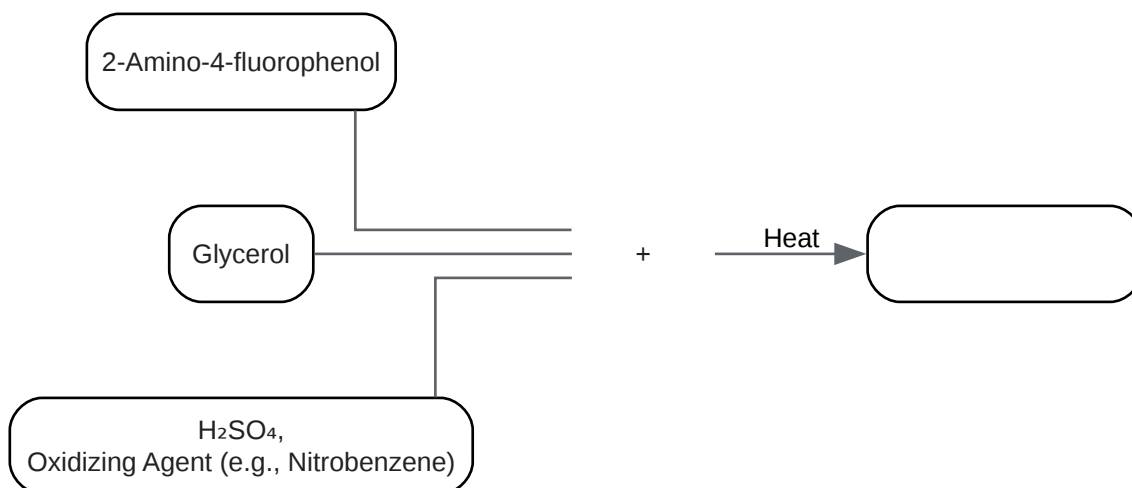
Synthesis of 5-Fluoro-8-quinolinol: Experimental Protocols

The synthesis of **5-Fluoro-8-quinolinol** can be approached through established methods for quinoline synthesis, such as the Skraup or Friedländer reactions. These methods are adaptable for the synthesis of various substituted quinolines.

Protocol 1: Hypothetical Skraup Synthesis

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of **5-Fluoro-8-quinolinol**, a potential starting material would be a suitably substituted aminophenol.

Reaction Scheme:



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Caption: Hypothetical Skraup synthesis of **5-Fluoro-8-quinolinol**.

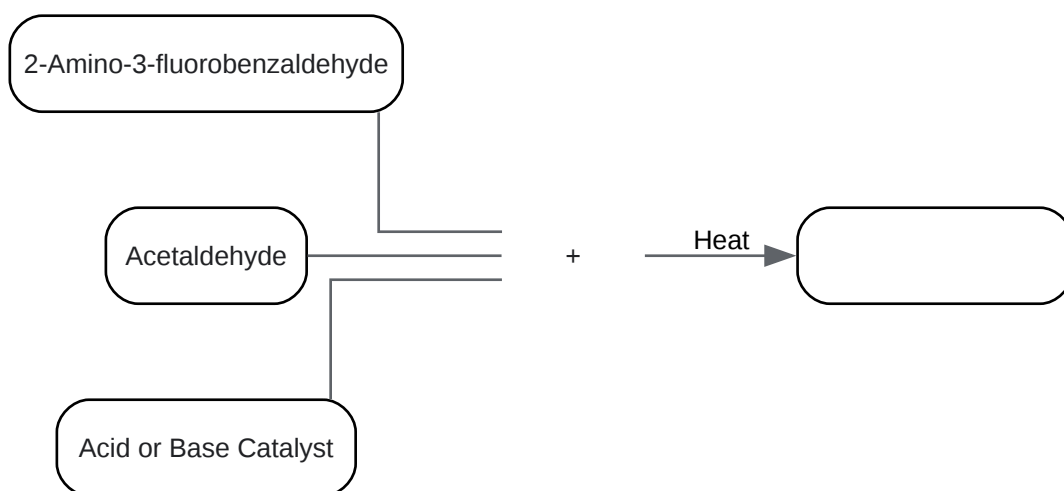
Detailed Methodology:

- **Reaction Setup:** In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
- **Initial Mixture:** To the flask, add 2-amino-4-fluorophenol and a mild oxidizing agent.
- **Acid Addition:** Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath to control the exothermic reaction.
- **Glycerol Addition:** Add glycerol dropwise to the reaction mixture.
- **Heating:** Heat the mixture under reflux for several hours. The reaction is often vigorous and should be monitored carefully. The use of ferrous sulfate can help to moderate the reaction.
- **Work-up:** After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
- **Purification:** The crude **5-Fluoro-8-quinolinol** can be purified by recrystallization from a suitable solvent or by steam distillation.

Protocol 2: Hypothetical Friedländer Synthesis

The Friedländer synthesis provides an alternative route, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α -methylene group.

Reaction Scheme:



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Caption: Hypothetical Friedländer synthesis of **5-Fluoro-8-quinolinol**.

Detailed Methodology:

- **Reactant Mixture:** Combine 2-amino-3-fluorobenzaldehyde and a compound containing an α -methylene group (e.g., acetaldehyde) in a suitable solvent such as ethanol.
- **Catalyst Addition:** Add an acid or base catalyst to the mixture.
- **Reaction Conditions:** Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Isolation:** Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- **Purification:** The resulting crude product can be purified by column chromatography or recrystallization.

Biological Activity and Potential Applications

8-Hydroxyquinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. These activities are often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathogens and cancer cells.

Anticancer Activity

The anticancer potential of 8-hydroxyquinoline derivatives is a significant area of research. Their mechanism of action is thought to involve the disruption of metal homeostasis within cancer cells, leading to the inhibition of key cellular processes and the induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of **5-Fluoro-8-quinolinol** on cancer cell lines.

- **Cell Culture:** Culture human cancer cell lines (e.g., HCT-116 for colorectal cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Cell Seeding:** Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **5-Fluoro-8-quinolinol** in the cell culture medium. Treat the cells with varying concentrations of the compound and incubate for 48-72 hours.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
- **Solubilization:** Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated control cells and determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The antimicrobial properties of 8-hydroxyquinoline derivatives make them potential candidates for the development of new antibiotics.

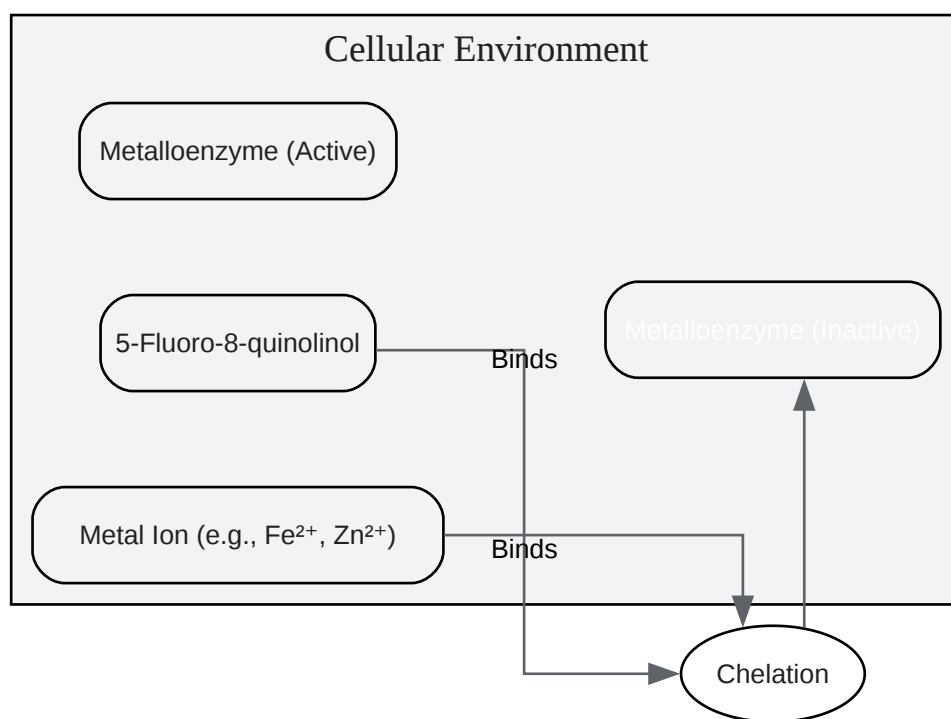
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of **5-Fluoro-8-quinolinol** that inhibits the visible growth of a microorganism.

- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus* or *Escherichia coli*).
- **Compound Dilution:** Prepare serial two-fold dilutions of **5-Fluoro-8-quinolinol** in a suitable broth medium in a 96-well microtiter plate.
- **Inoculation:** Add the microbial inoculum to each well of the microtiter plate.
- **Incubation:** Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
- **MIC Determination:** The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action: Metal Chelation

A primary proposed mechanism of action for the biological activities of 8-hydroxyquinoline derivatives is their ability to act as chelating agents. By binding to essential metal ions, they can disrupt the function of metalloenzymes that are crucial for cellular processes.



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Caption: Proposed mechanism of action via metal chelation.

This chelation can lead to a variety of downstream effects, including the inhibition of DNA replication, protein synthesis, and cellular respiration, ultimately resulting in cell death. The presence of the fluorine atom in **5-Fluoro-8-quinolinol** can influence its lipophilicity and electronic properties, potentially enhancing its cell permeability and chelating ability.

Conclusion

5-Fluoro-8-quinolinol is a compound with significant potential for further investigation in drug discovery and development. Its structural similarity to known biologically active 8-hydroxyquinoline derivatives suggests that it may possess valuable anticancer and antimicrobial properties. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of this promising molecule. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

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- To cite this document: BenchChem. [5-Fluoro-8-quinolinol CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330089#5-fluoro-8-quinolinol-cas-number-and-molecular-weight]

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